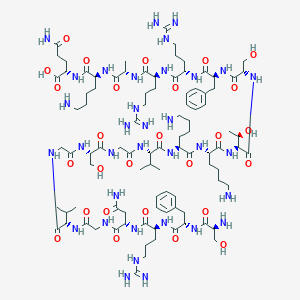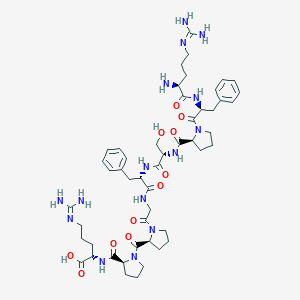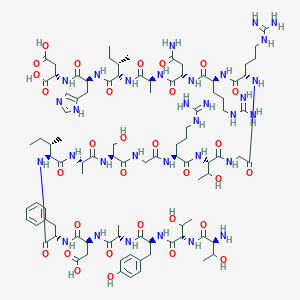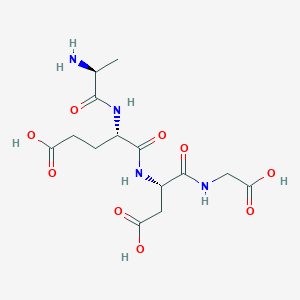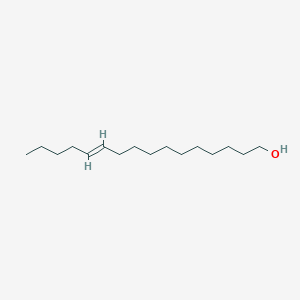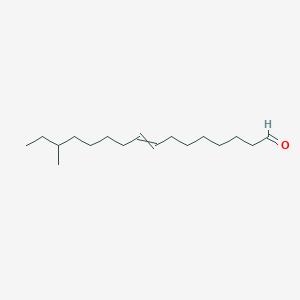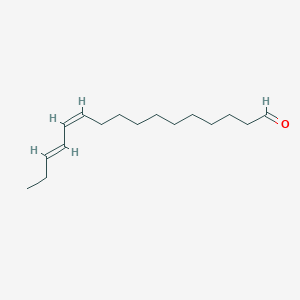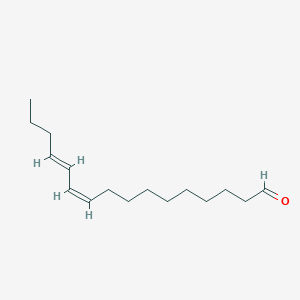
Palmityl acetate
Overview
Description
Hexadecyl acetate, also known as palmityl acetate, is an organic compound with the molecular formula C18H36O2. It is a white, waxy solid at room temperature and is commonly used in various industrial and scientific applications. This compound is an ester formed from hexadecanol (cetyl alcohol) and acetic acid.
Mechanism of Action
Target of Action
Palmityl acetate, also known as Hexadecyl acetate or Cetyl acetate, is a compound commonly used in biochemical research related to lipid metabolism and membrane studies . It serves as a substrate or intermediate in the investigation of enzymatic activities, such as those of acyltransferases and hydrolases .
Mode of Action
It is known to be involved in the acetate-malonate pathway . This pathway contributes to the biosynthesis of plant aliphatic and aromatic compounds through the formation of polyketides .
Biochemical Pathways
This compound is involved in the Acetate-Malonate Pathway . This pathway is crucial for the formation of fatty acids. Acetyl Coenzyme A (Acetyl CoA), the precursor of the acetate-malonate pathway, is continually replenished and depleted. Glycolysis and the catabolism of fatty acids and amino acids produce Acetyl CoA . This compound is the precursor of a host of primary and secondary metabolites, including fatty acids, terpenoids, steroids, polyketides, aromatic compounds, and acetyl esters and amides .
Pharmacokinetics
It is known that this compound is a substrate or intermediate in the investigation of enzymatic activities, which are critical for understanding the biochemical pathways of lipid modification .
Result of Action
It is known that this compound is involved in lipid metabolism and membrane studies . It is likely that this compound plays a role in maintaining cellular fatty acids homeostasis .
Biochemical Analysis
Biochemical Properties
Palmityl acetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the membrane affinity of substrate proteins, altering their subcellular localization, stability, and protein-protein interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the presence of this compound on a protein affects how the protein interacts with lipids and proteins in a membrane compartment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmityl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, this compound is involved in the synthesis of palmitic acid, a common saturated fatty acid in the human body .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, the attachment of palmityl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl acetate can be synthesized through the esterification of hexadecanol with acetic acid. The reaction typically involves heating hexadecanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
C16H33OH+CH3COOH→C16H33OCOCH3+H2O
Industrial Production Methods: In industrial settings, hexadecyl acetate is produced by reacting hexadecanol with acetic anhydride or acetyl chloride. These methods are preferred due to their higher efficiency and yield. The reaction with acetic anhydride is as follows:
C16H33OH+(CH3CO)2O→C16H33OCOCH3+CH3COOH
Chemical Reactions Analysis
Types of Reactions: Hexadecyl acetate primarily undergoes hydrolysis, saponification, and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, hexadecyl acetate can be hydrolyzed back to hexadecanol and acetic acid.
Saponification: When treated with a strong base such as sodium hydroxide, hexadecyl acetate undergoes saponification to form hexadecanol and sodium acetate.
Transesterification: Hexadecyl acetate can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Saponification: Sodium hydroxide, water
Transesterification: Alcohols, acid or base catalysts
Major Products:
Hydrolysis: Hexadecanol, acetic acid
Saponification: Hexadecanol, sodium acetate
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Hexadecyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Acts as a pheromone component in certain insect species, aiding in studies of insect behavior and communication.
Medicine: Utilized in the formulation of pharmaceuticals and cosmetics due to its emollient properties.
Industry: Employed as a plasticizer, lubricant, and in the production of fragrances and flavors.
Comparison with Similar Compounds
Octadecyl acetate: Similar in structure but with a longer carbon chain.
Dodecyl acetate: Shorter carbon chain, different physical properties.
Cetyl alcohol: The alcohol precursor to hexadecyl acetate, used in similar applications but with different chemical properties.
Properties
IUPAC Name |
hexadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDYDRCKUBPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052312 | |
| Record name | Hexadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | Cetyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-70-9 | |
| Record name | Hexadecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexadecanol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q43814HXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexadecyl acetate?
A1: Hexadecyl acetate possesses the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol.
Q2: Is there any spectroscopic data available for Hexadecyl acetate?
A2: Yes, studies have utilized Raman spectroscopy to investigate the rotational isomerism and molecular conformation of ethyl through Hexadecyl acetates. [, ]
Q3: How does the chain length of aliphatic acetates impact their half-lives in controlled-release formulations?
A3: Research on PVC-resin-controlled release formulations revealed that increasing the aliphatic chain length by two methylene groups led to a 7.5-fold increase in half-lives at 27°C. []
Q4: What is the effect of temperature on the stability of Hexadecyl acetate in controlled-release formulations?
A4: Studies indicate that the half-life of Hexadecyl acetate significantly decreased with increasing temperatures in plasticized polyvinyl chloride (PVC) formulations. []
Q5: In what biological contexts is Hexadecyl acetate found?
A5: Hexadecyl acetate is a common component of insect sex pheromones, especially in Lepidoptera. It's also found in the defensive secretions of certain insects and the fruits of some plants. [, , , , , ]
Q6: How does the presence of Hexadecyl acetate affect the attractiveness of pheromone blends for Cryptophlebia leucotreta?
A7: Research shows that adding 10% Hexadecyl acetate to the optimal blend of (E)-8-dodecenyl acetate and (Z)-8-dodecenyl acetate did not significantly enhance the capture of male Cryptophlebia leucotreta moths. []
Q7: Is there evidence that Hexadecyl acetate acts as a pheromone in mammals?
A9: Yes, Hexadecyl acetate is a known pheromone in male mice (Mus musculus), secreted by their preputial glands. It plays a role in sexual attraction and possibly communicates dominance status. [, ] Interestingly, this pheromone triggers different neural pathways in the vomeronasal systems of male and female mice, leading to distinct behavioral responses. []
Q8: How does the structure of Hexadecyl acetate relate to its function as a pheromone component?
A10: The chain length and functional group are crucial for the pheromonal activity of Hexadecyl acetate. For example, in moths, altering the chain length or the presence of unsaturation can significantly impact its attractiveness to males. [, ] In ants, the combination of Hexadecyl acetate with other specific compounds is essential for triggering alarm responses. []
Q9: What analytical techniques are commonly employed to study Hexadecyl acetate?
A11: Researchers often use coupled gas chromatography-mass spectrometry (GC-MS) to identify and quantify Hexadecyl acetate in biological samples like pheromone gland extracts or environmental samples. [, , , , , ]
Q10: What is known about the environmental fate and degradation of Hexadecyl acetate?
A12: While specific data on the environmental degradation of Hexadecyl acetate is limited in the provided research, its use as a pheromone component in pest management suggests it likely undergoes degradation in the environment, potentially through processes like photolysis, hydrolysis, and microbial degradation. [, ]
Q11: Are there viable alternatives or substitutes for Hexadecyl acetate, particularly in pest management applications?
A13: The search for alternatives to broad-spectrum insecticides has prompted investigations into pheromone-based pest control strategies. Researchers are exploring different pheromone blends and formulations for species-specific targeting, potentially reducing reliance on Hexadecyl acetate while minimizing environmental impact. [, ]
Q12: What are some valuable research resources for studying Hexadecyl acetate and related compounds?
A14: Key resources include databases like Pherobase (for pheromone data) and repositories of chemical standards. Analytical techniques like GC-MS, electroantennography (for insect olfaction), and behavioral assays are crucial tools for research. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


